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Compound of Interest

Compound Name: SD-70

Cat. No.: B15583486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of SD-70, a novel

KDM4C inhibitor, with alternative KDM4 inhibitors. The information is intended to assist

researchers and drug development professionals in evaluating the therapeutic potential and

safety considerations of SD-70. The guide summarizes available quantitative data, details

relevant experimental protocols, and visualizes key biological pathways and workflows.

Preclinical Safety Data Summary
While comprehensive toxicology reports with specific LD50 and No-Observed-Adverse-Effect-

Level (NOAEL) values for SD-70 are not publicly available, existing in vivo studies provide

some initial safety insights. This section compares the available safety-related data for SD-70
with other KDM4 inhibitors, TACH101 and JIB-04.
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Parameter SD-70
TACH101 (Pan-

KDM4 Inhibitor)

JIB-04 (Pan-Jumonji

Inhibitor)

Reported Toxicity

"Tolerable toxicity"

observed in a

C57BL/6 mouse tumor

model.[1]

Favorable safety

profile in preclinical

models (rats and

dogs).[2][3]

Manageable toxicities

observed.[3]

"Without general

toxicity" in vivo.[4][5]

Effects on Body

Weight

No significant body

weight changes

reported in published

xenograft studies.

In a xenograft mouse

model, body weight

fluctuations were

maintained within 10%

during treatment,

suggesting good

tolerability.[6]

No effect on body

weight in H358

xenograft animals.[5]

Off-Target Activity
Data not publicly

available.

Selective in off-target

panel assays of

receptors, ion

channels, and

transporters.[2] Did

not show any

significant binding

displacement activity

against cardiac ion

channels.[2]

Does not alter the

activities of other

αKG-dependent

enzymes.[4]

CYP Enzyme

Interaction

Data not publicly

available.

Did not show inhibition

or induction of CYP

enzymes, suggesting

a low probability of

CYP-mediated drug-

drug interaction.[2]

Data not publicly

available.
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Clinical Development

Stage
Preclinical.

Phase 1 clinical trials

are being

planned/underway.[1]

[2][3][7]

Preclinical.

Experimental Protocols
The following are detailed methodologies for key preclinical safety and toxicology studies,

based on established international guidelines (e.g., ICH, FDA). These protocols provide a

framework for the comprehensive evaluation of a novel compound like SD-70.

Acute Toxicity Study
Objective: To determine the potential toxicity of a substance after a single dose and to establish

the Maximum Tolerated Dose (MTD).[8]

Methodology:

Test System: Two mammalian species, typically one rodent (e.g., Sprague-Dawley rats) and

one non-rodent (e.g., Beagle dogs).[9]

Administration: A single administration of SD-70 via the intended clinical route (e.g.,

intravenous, oral gavage).

Dose Levels: A range of doses, including a limit dose of 2000 mg/kg (or 5000 mg/kg under

certain conditions), is used to identify a dose that causes mortality or evident toxicity.[9][10]

Observation Period: Animals are observed for 14 days for signs of toxicity, including changes

in skin, fur, eyes, and behavior. Body weight is recorded regularly.[8][11]

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathological

findings at necropsy.[11]

Repeated Dose Toxicity Study
Objective: To evaluate the toxicological effects of a substance after repeated administration

over a defined period.[9][12]
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Methodology:

Test System: Two species, one rodent and one non-rodent.[12][13]

Administration: Daily administration of SD-70 for a duration that supports the proposed

clinical trial duration (e.g., 28 days, 90 days).[13]

Dose Levels: At least three dose levels (low, mid, and high) and a control group. The high

dose should produce some toxicity but not mortality.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements, ophthalmology, and regular hematology and clinical chemistry analysis.

Endpoints: Identification of target organs of toxicity, dose-response relationships, and the

potential for cumulative effects and reversibility of toxic effects.[12] A No-Observed-Adverse-

Effect-Level (NOAEL) is typically determined.[9]

Safety Pharmacology
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on

vital physiological functions.[2][3][7]

Methodology:

Core Battery Tests:

Central Nervous System (CNS): Assessment of effects on behavior, coordination, and

body temperature in rodents.

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and

electrocardiogram (ECG) in a non-rodent species like dogs.

Respiratory System: Assessment of respiratory rate and function.[7]

Dose Levels: Doses should cover and exceed the therapeutic range.[7]

Genotoxicity
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Objective: To identify substances that may induce damage to genetic material.

Methodology: A standard battery of in vitro and in vivo tests is recommended.

In Vitro Tests:

A test for gene mutation in bacteria (Ames test).

An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro

mouse lymphoma assay.

In Vivo Test:

An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g.,

micronucleus test).

Carcinogenicity
Objective: To determine the carcinogenic potential of a substance after long-term exposure.

Methodology:

Test System: Typically conducted in two rodent species, often rats and mice.

Administration: The substance is administered daily for the majority of the animal's lifespan

(e.g., 24 months for rats).

Dose Levels: Three dose levels and a concurrent control group. The highest dose should be

the Maximum Tolerated Dose (MTD).

Endpoints: The incidence, type, and location of tumors are evaluated through gross and

histopathological examination.

Signaling Pathways and Experimental Workflows
Signaling Pathways
SD-70 functions as a specific inhibitor of KDM4C, a histone demethylase. Its anti-cancer effects

are mediated through the modulation of key signaling pathways.
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Caption: KDM4C Inhibition by SD-70 Enhances Antitumor Immunity.[1]
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Caption: KDM4 Inhibition Promotes Apoptosis via MDM2 Suppression.

Experimental Workflows
The preclinical evaluation of a novel therapeutic agent like SD-70 follows a structured workflow.
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In Vitro Studies

In Vivo Studies
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Caption: General Preclinical Safety Evaluation Workflow.
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Caption: Xenograft Model Workflow for Efficacy and Safety Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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